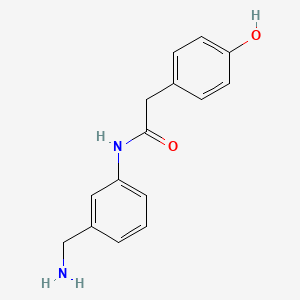
N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide" is a derivative of acetamide with potential relevance in various fields such as pharmacology and materials science. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural motifs have been studied, which can offer insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives has been described in several studies. For instance, the synthesis of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, involves reduction, acetylation, and treatment with sulfatase . Another study reports the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through a reaction involving ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene . These methods could potentially be adapted for the synthesis of "N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques and X-ray crystallography. For example, the crystal structure of an anticancer drug derivative was determined to crystallize in the orthorhombic crystal system, exhibiting intermolecular hydrogen bonds . Similarly, the structure of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide was elucidated, revealing an intramolecular hydrogen bond and an intermolecular association between adjacent N-acetamide groups . These findings suggest that "N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide" may also form specific hydrogen bonding patterns that could influence its properties and reactivity.
Chemical Reactions Analysis
The reactivity of acetamide derivatives with various reagents can lead to diverse chemical transformations. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield different products depending on the nature of the amine . This indicates that "N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide" could also participate in reactions with amines or other nucleophiles, potentially leading to new compounds with interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. Studies have shown that hydrogen bonding plays a significant role in the behavior of these compounds . For example, variable temperature NMR experiments provided evidence for intra- and intermolecular hydrogen bonds in solution for substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides . Additionally, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide was optimized to achieve high selectivity . These insights suggest that "N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide" may exhibit specific solubility, stability, and reactivity profiles that could be fine-tuned for various applications.
Applications De Recherche Scientifique
1. Oxidation Study in Physicochemical Research
- Application Summary: This compound, also known as Paracetamol, was used in a study to understand its oxidation by Diperiodatocuprate (III) in an aqueous alkaline medium .
- Methods and Procedures: The kinetics of the oxidation were studied spectrophotometrically. The reaction between Diperiodatocuprate (III) and Paracetamol in an alkaline medium exhibits 1:4 stoichiometry (Paracetamol: DPC). The reaction is of first order in [DPC] and has less than unit order in [Paracetamol] and negative fractional order in [alkali] .
- Results and Outcomes: The oxidation reaction in the alkaline medium has been shown to proceed via a DPC-Paracetamol complex, which decomposes slowly in a rate-determining step followed by other fast steps to give the products. The main products were identified by spot test, IR, NMR, and GC-MS .
2. Suppression of Macrophage Foam Cell Formation
- Application Summary: The compound, as a major microbial metabolite of procyanidin A2, was found to suppress macrophage foam cell formation .
- Methods and Procedures: The effect of procyanidin A2 and its major colonic metabolite on the suppression of macrophage foam cell formation was investigated. The study used a concentration of 12.5 μg mL−1 of the compound .
- Results and Outcomes: The compound significantly reduced cellular lipid accumulation and inhibited foam cell formation. It promoted macrophage cholesterol efflux by up-regulating mRNA expressions of ABCA1 and SR-B1 .
Propriétés
IUPAC Name |
N-[3-(aminomethyl)phenyl]-2-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-10-12-2-1-3-13(8-12)17-15(19)9-11-4-6-14(18)7-5-11/h1-8,18H,9-10,16H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXOKWUOABODAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649609 |
Source


|
| Record name | N-[3-(Aminomethyl)phenyl]-2-(4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide | |
CAS RN |
886363-58-2 |
Source


|
| Record name | N-[3-(Aminomethyl)phenyl]-2-(4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Fluorobenzyl)oxy]azetidine](/img/structure/B1293998.png)
![4-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1294000.png)
![3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid](/img/structure/B1294003.png)
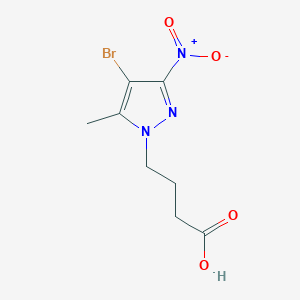
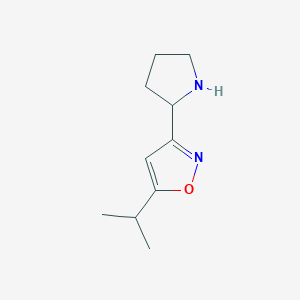
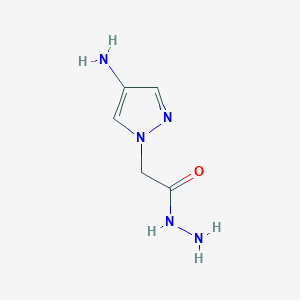
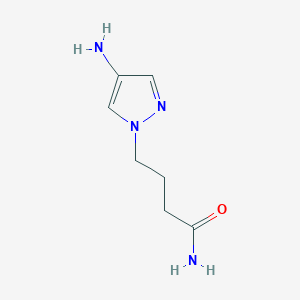
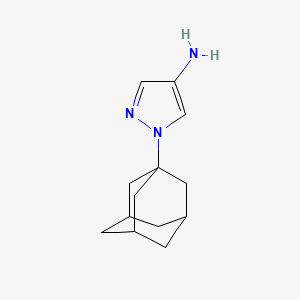
![{[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine](/img/structure/B1294011.png)
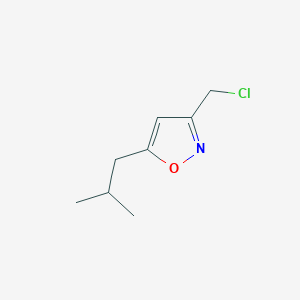
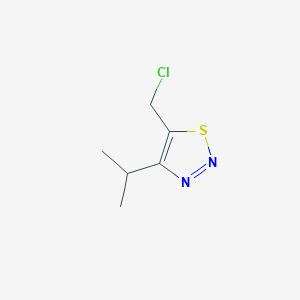
![6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1294015.png)
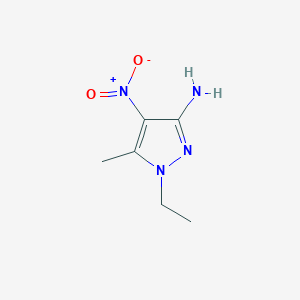
![2-Ethyl-2-[(methylamino)methyl]butan-1-ol](/img/structure/B1294020.png)